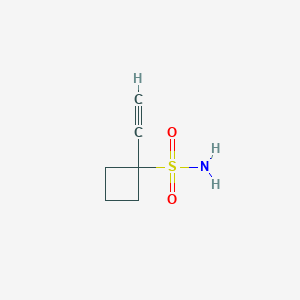

![molecular formula C19H19F3N6O B2372507 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one CAS No. 2320890-57-9](/img/structure/B2372507.png)

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of triazolopyridine . It has been implicated in several human cancers and is an attractive target for small molecule drug discovery .

Synthesis Analysis

The synthesis of this compound involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazolopyridine core . The empirical formula is C5H4N4 and the molecular weight is 120.11 .Chemical Reactions Analysis

This compound reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Physical and Chemical Properties Analysis

The melting point of this compound is 208 °C (dec.) (lit.) . It is a solid at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Triazolo[4,3-b]pyridazines : A series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines were synthesized, exploring the structure-activity correlations and their ability to inhibit [3H]diazepam binding. This demonstrates the chemical versatility and potential for biological interaction of this class of compounds (Albright et al., 1981).

Intramolecular Oxidative N-N Bond Formation : The compound's class exhibits a novel strategy for constructing a 1,2,4-triazolo[1,5-a]pyridine skeleton via metal-free oxidative N-N bond formation, highlighting a convenient synthesis pathway (Zheng et al., 2014).

Precursors for Synthesis of New Heterocyclic Compounds : This compound serves as a precursor in the synthesis of various heterocyclic compounds like pyrazoles, diazepines, and triazines, demonstrating its utility in diversifying chemical structures (Abdelhamid et al., 2016).

Biological Applications

Anxiolytic Activity : Some derivatives of this compound class showed activity in tests predictive of anxiolytic activity, such as protection against convulsions and in the thirsty rat conflict procedure, indicating potential applications in neuropsychiatric research (Albright et al., 1981).

Antimicrobial Activity : Certain synthesized compounds exhibited moderate effects against bacterial and fungal species, suggesting their potential application in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

Antiviral Activity : Some newly synthesized derivatives have shown promising antiviral activity against hepatitis-A virus, indicating potential for therapeutic applications in antiviral drug development (Shamroukh & Ali, 2008).

Antiproliferative Activity : Novel polynuclear heterocyclic compounds derived from this compound showed good activity against human lung carcinoma and colorectal cancer cell lines, presenting a potential for cancer treatment research (Mahran et al., 2015).

Anticonvulsant Activities : Some derivatives showed good anticonvulsant activity in models for absence epilepsy, indicating potential in the development of new treatments for seizure disorders (Fiakpui et al., 1999).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N6O/c20-19(21,22)15-4-1-3-14(11-15)12-18(29)27-8-2-7-26(9-10-27)17-6-5-16-24-23-13-28(16)25-17/h1,3-6,11,13H,2,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTXTZUNEVIVKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=NN4C=NN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

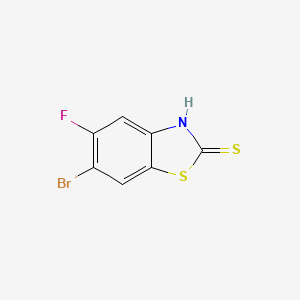

![2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide](/img/structure/B2372424.png)

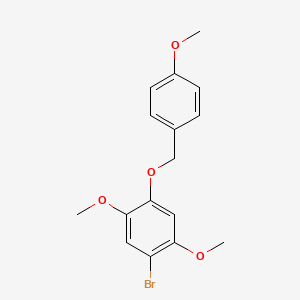

![N-[(2,3-dimethoxyphenyl)methyl]-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2372426.png)

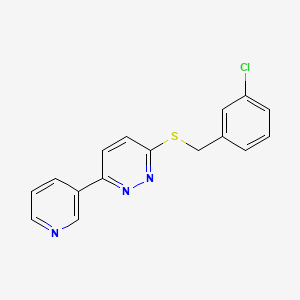

![4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole](/img/structure/B2372434.png)

![N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2372436.png)

![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2372437.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2372439.png)

![3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2372442.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B2372443.png)

![Methyl 2-[8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-3-yl]acetate](/img/structure/B2372444.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2372446.png)